molecular formula C24H28N4OS B5041786 Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- CAS No. 337493-90-0

Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B5041786
CAS No.: 337493-90-0
M. Wt: 420.6 g/mol
InChI Key: OLIDMKUEVZBBNP-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-" features a hybrid structure combining a substituted 3,4-dihydroquinoline moiety with a 4-methyl-1,2,4-triazole-thioether group.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-11-12-20-19(13-17)24(4,18-9-7-6-8-10-18)15-23(2,3)28(20)21(29)14-30-22-26-25-16-27(22)5/h6-13,16H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDMKUEVZBBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501108412
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337493-90-0
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337493-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the triazole ring and other substituents. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Triazole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound combines a quinolinyl core with a 4-methyl-4H-1,2,4-triazol-3-ylthio substituent. The quinoline ring system (3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl) suggests potential reactivity at the α-carbon of the ketone and the aromatic rings. The triazole-thio group introduces sulfur-based nucleophilic reactivity and possible hydrogen bonding interactions.

2.1. Quinolinyl Core Formation

The quinolinyl fragment is likely synthesized via Friedlander annulation , a method commonly used for quinoline derivatives. This involves condensation of a β-keto ester (e.g., 2-acetylbenzonitrile) with an α-amino ketone (e.g., 2-aminocyclohexanone) under acidic conditions .

Reagent Condition Outcome
β-Keto ester + α-amino ketoneHCl (reflux)Quinoline ring formation

3.1. Electrophilic Aromatic Substitution

The quinoline ring’s aromatic system may undergo electrophilic substitution at the para position of the phenyl group. This could involve nitration, alkylation, or acylation, depending on directing groups.

3.2. Nucleophilic Attack at the Ketone

The ethanone ketone group (C=O) is susceptible to nucleophilic addition (e.g., by hydrazines, amines, or Grignard reagents), potentially forming imine or alcohol derivatives.

3.3. Thioether Oxidation/Reduction

The triazole-thio group may undergo oxidation (e.g., to sulfoxide or sulfone) or reduction (e.g., to thiol) under specific conditions (e.g., H₂O₂ or Zn/HCl).

Analytical and Spectroscopic Characterization

Technique Key Observations
¹H NMR Peaks for quinoline aromatic protons, CH₃ groups, and thioether protons.
IR Spectroscopy Absorption bands for C=O (ketone) and C-S (thioether).
HRMS Molecular ion peak corresponding to C₂₇H₃₁N₄S (calculated m/z = 457.21).

Reactivity Trends and Challenges

  • Steric Hindrance : The tetramethyl substitution on the quinoline ring may hinder regioselective reactions.

  • Thioether Stability : The triazole-thio group may undergo hydrolysis under acidic/basic conditions, necessitating mild reaction environments.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the triazole moiety in this ethanone enhances its interaction with biological targets. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively. For instance, compounds containing quinoline and triazole functionalities have been reported to possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Ethanone derivatives have been investigated for their anticancer potential. The quinoline structure is known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. In vitro studies have demonstrated that compounds similar to this ethanone can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . Furthermore, the incorporation of the triazole ring may enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

The anxiolytic and neuroprotective effects of related ethanones have been documented in various studies. The structural analogs have shown promise in reducing anxiety-like behaviors in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Fungicidal Properties

The ethanone compound's triazole component suggests potential fungicidal applications. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Preliminary studies indicate that similar ethanones can be effective against common agricultural pathogens such as Fusarium and Botrytis species .

Plant Growth Regulation

Compounds with quinoline structures have been explored for their role as plant growth regulators. Research indicates that they can modulate plant hormone levels, promoting growth and resistance to stress conditions . This application could be beneficial in enhancing crop yields and resilience against environmental challenges.

Synthesis of Novel Polymers

The unique chemical properties of this ethanone allow for its use in synthesizing novel polymers with specific functionalities. The incorporation of quinoline and triazole units can lead to materials with enhanced thermal stability and mechanical properties. These materials may find applications in coatings, adhesives, and composites .

Nanomaterials Development

Recent advancements in nanotechnology have highlighted the potential of using organic compounds like this ethanone in the synthesis of nanoparticles. These nanoparticles can be utilized for drug delivery systems or as catalysts in various chemical reactions due to their high surface area-to-volume ratio and unique electronic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane function.

Comparison with Similar Compounds

Key Structural Features :

  • Quinoline Core: The 3,4-dihydroquinoline backbone is substituted with 2,2,4,6-tetramethyl and 4-phenyl groups, enhancing lipophilicity and steric bulk, which may improve membrane permeability and target binding.
  • Triazole-Thioether Moiety: The 4-methyl-4H-1,2,4-triazole ring is linked via a sulfur atom to the ethanone group. This thioether bond increases metabolic stability compared to oxygen-based ethers.

Synthesis :
The synthesis likely involves multi-step pathways, including:

Formation of the substituted quinoline ring via cyclization reactions.

Introduction of the triazole-thiol group through nucleophilic substitution or thiol-alkyne coupling.

Final coupling of the quinoline and triazole-thioether segments under basic conditions (e.g., Cs₂CO₃ or InCl₃ catalysis).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Biological Activities Reference
Target Compound Quinoline + 1,2,4-triazole 2,2,4,6-Tetramethyl, 4-phenyl (quinoline); 4-methyl (triazole) Hypothesized: Antifungal, anticancer (based on structural analogs)
1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Oxadiazole + ethanone 4-Ethylphenyl, pyridin-3-yl Anticancer (oxadiazole-mediated apoptosis)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Triazole + ethanone 2,4-Difluorophenyl Antifungal (fluorine enhances bioavailability)
2-((4-Ethyl-5-phenylthiazolyl)thio)acetic acid Thiazole + acetic acid Ethyl, phenyl (thiazole) Antimicrobial (thiazole-mediated)
1-Phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Triazole + ethanone 3,4,5-Trimethoxyphenyl (triazole) Antiproliferative (methoxy groups enhance DNA intercalation)
1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone Pyrazole + ethanone 4-Nitrophenyl, methyl (pyrazole) Anti-inflammatory (pyrazole scaffold)

Key Observations:

Heterocycle Impact: Triazole vs. Oxadiazole/Thiazole: Triazole derivatives (e.g., target compound) often exhibit broader-spectrum biological activities (antifungal, anticancer) compared to thiazole or oxadiazole analogs, which are more niche (e.g., antimicrobial for thiazole). Quinoline vs. Pyridine: The quinoline core in the target compound may offer superior DNA intercalation properties compared to simpler phenyl or pyridine backbones.

Substituent Effects :

  • Halogenation : Fluorine or chlorine atoms (e.g., 2,4-difluorophenyl in ) enhance metabolic stability and target affinity.
  • Methoxy Groups : Trimethoxy substitutions (e.g., in ) improve solubility and binding to hydrophobic enzyme pockets.

Synthetic Complexity: The target compound’s synthesis is more complex due to the sterically hindered quinoline core and the need for precise triazole-thioether coupling. In contrast, simpler analogs (e.g., pyrazole derivatives) require fewer steps.

Pharmacokinetic Advantages :

  • The tetramethyl and phenyl groups on the quinoline core improve blood-brain barrier penetration compared to unsubstituted quinolines.
  • The 4-methyl group on the triazole reduces hepatic metabolism, enhancing half-life.

Challenges :

  • Synthetic Yield : Multi-step synthesis of the target compound results in lower yields (30–50%) compared to simpler triazole derivatives (60–80%).
  • Toxicity: The lipophilic quinoline core may increase hepatotoxicity risks, necessitating structural optimization.

Biological Activity

Ethanone, 1-(3,4-dihydro-2,2,4,6-tetramethyl-4-phenyl-1(2H)-quinolinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]- is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on available literature, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core fused with a triazole moiety. The structural components are significant for its biological interactions. The incorporation of the triazole ring is known to enhance bioactivity through various pathways.

  • Anticancer Activity :
    • Triazole derivatives have been explored for their anticancer properties. Research indicates that compounds with triazole scaffolds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • The quinoline structure is also recognized for its ability to interact with DNA and RNA, potentially leading to cytotoxic effects in malignant cells .
  • Antimicrobial Effects :
    • Triazoles exhibit antimicrobial properties by disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis . This mechanism is particularly relevant for compounds targeting pathogenic fungi.
  • Anti-inflammatory Properties :
    • Some studies suggest that compounds containing both quinoline and triazole moieties can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Synthesis Methods

The synthesis of Ethanone derivatives typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for creating triazole-containing compounds due to its efficiency and mild reaction conditions .
Synthesis MethodDescriptionYield
CuAACReaction between azides and alkynes catalyzed by copperHigh yields (70%-99%)
One-pot reactionsSequential reactions under controlled conditionsExcellent yields (90%-98%)

Case Studies

  • Anticancer Screening :
    • A study screened various triazole derivatives against different cancer cell lines. Ethanone derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Testing :
    • In vitro studies demonstrated that Ethanone exhibited potent activity against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like chloramphenicol .
  • Inflammatory Response :
    • In animal models of inflammation, Ethanone administration reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research: Synthesis and Structural Confirmation

Q: What are validated synthetic routes for introducing the thio-triazole moiety into ethanone derivatives, and how can structural purity be confirmed? A:

  • Synthetic Route : Refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) produces pyrazole or dihydropyrazole intermediates. Subsequent cyclization with thiocarbohydrazide in ethanol under reflux (2–4 hours) introduces the thio-triazole group .
  • Purity Confirmation : Use NMR to verify substitution patterns (e.g., methyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) and LC-MS to confirm molecular ion peaks. X-ray crystallography (e.g., dihedral angles between quinolinyl and triazole planes) resolves spatial conformation .

Advanced Research: Mechanistic Role of the Thioether Linkage

Q: How does the thioether bridge between the quinolinyl and triazole groups influence electronic properties and reactivity? A:

  • Electronic Effects : The sulfur atom in the thioether linkage increases electron delocalization, enhancing stability of the triazole ring. DFT calculations show a reduced HOMO-LUMO gap (~3.1 eV) compared to oxygen analogs (~4.2 eV), suggesting higher reactivity in nucleophilic substitutions .
  • Reactivity : The thioether group facilitates radical scavenging activity, as shown in DPPH assays with IC₅₀ values < 50 µM for related compounds .

Basic Research: Safety and Handling Protocols

Q: What are the key safety considerations for handling this compound in laboratory settings? A:

  • Hazard Classification : Based on structurally similar ethanone derivatives (e.g., Octahydro Tetramethyl Naphthalenyl Ethanone), it is classified as an environmentally hazardous substance (HMIS Health Hazard: 2). Use fume hoods and avoid aqueous discharge .
  • First Aid : For skin contact, wash with ethanol (70%) followed by water to remove residual organics. Inhalation requires immediate oxygen therapy due to potential CNS depression .

Advanced Research: Biological Activity and Structure-Activity Relationships (SAR)

Q: What SAR insights exist for the 3,4-dihydroquinolinyl and triazole-thio groups in antimicrobial or anticancer assays? A:

  • Antimicrobial Activity : The tetramethyl-4-phenyl group enhances lipophilicity, improving membrane penetration (logP ~4.2). MIC values against S. aureus range from 8–32 µg/mL, correlating with substituent bulkiness .
  • Anticancer Potential : The triazole-thio moiety chelates transition metals (e.g., Fe²⁺), inducing ROS-mediated apoptosis in HeLa cells (IC₅₀ = 12.3 µM) .

Data Contradiction Analysis: Conflicting Bioassay Results

Q: How should researchers reconcile discrepancies in reported bioactivity data for similar ethanone derivatives? A:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and solvent systems (DMSO vs. EtOH) significantly alter IC₅₀ values. Standardize protocols using WHO guidelines .
  • Purity Thresholds : Impurities >5% (e.g., unreacted hydrazine) can falsely elevate toxicity. Validate purity via HPLC (retention time >95%) before biological testing .

Advanced Research: Crystallographic and Conformational Analysis

Q: How do steric effects from the tetramethylphenyl group impact molecular conformation and packing? A:

  • Crystal Packing : X-ray data for analogous compounds show dihedral angles of 81.7°–83.4° between the quinolinyl and triazole planes, creating a twisted conformation that reduces π-π stacking. Methyl groups at C2 and C6 enforce rigidity, stabilizing intermolecular C–H···N interactions (bond lengths: 2.6–2.8 Å) .
  • Solubility : The twisted conformation reduces aqueous solubility (<0.1 mg/mL) but enhances lipid bilayer permeability .

Basic Research: Analytical Method Development

Q: What chromatographic methods are optimal for quantifying this compound in complex matrices? A:

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase (flow rate: 1.0 mL/min). UV detection at 254 nm provides a linear range of 0.1–50 µg/mL (R² >0.99) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 298 (quinolinyl fragment) and m/z 153 (triazole-thio fragment) for quantification .

Advanced Research: Metabolic Stability and Degradation Pathways

Q: What are the predicted metabolic pathways for this compound, and how can its stability be improved? A:

  • Phase I Metabolism : CYP3A4-mediated oxidation at the C4-methyl group generates a hydroxylated metabolite (t₁/₂ = 2.1 hours in human liver microsomes). Blocking this site with fluorine substitution increases t₁/₂ to 6.8 hours .
  • Degradation : Exposure to UV light (λ = 365 nm) cleaves the thioether bond, forming a disulfide byproduct. Store in amber vials under N₂ atmosphere .

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